1,3,5-Trimethylpyrazole

説明

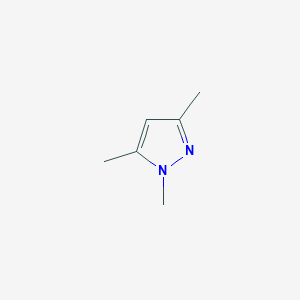

Structure

3D Structure

特性

IUPAC Name |

1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOQAFMOBRWDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147951 | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-91-9 | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63938V7Z82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1072-91-9

This technical guide provides a comprehensive overview of 1,3,5-trimethylpyrazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its role as a key building block in the development of novel therapeutic agents.

Core Properties and Safety Information

This compound is a flammable solid with a low melting point.[1][2] It is recognized for its utility as a chemical intermediate in various synthetic processes.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1072-91-9 | [1][2][4][5][6] |

| Molecular Formula | C₆H₁₀N₂ | [1][2][4][5][6] |

| Molecular Weight | 110.16 g/mol | [1][5][6][7][8] |

| Appearance | White to almost white powder or lump; colorless to light yellow liquid | [1][4][8] |

| Melting Point | 35 - 41 °C | [1][2][5] |

| Boiling Point | 168 - 170 °C | [1][2] |

| Density | 0.93 g/cm³ | [2] |

| Flash Point | 40 °C (104 °F) - closed cup | [5] |

| Solubility | Soluble in water and DMSO | [3][4] |

| pKa | 3.30 ± 0.10 (Predicted) | [4] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Pictograms | Precautionary Statements |

| Flammability | Flammable Solid (H228) | 🔥 | P210, P240, P241 |

| Health Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) | ❗ | P261, P302+P352, P305+P351+P338 |

Data sourced from aggregated GHS information.[7]

Synthesis and Analysis: Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

A common method for the synthesis of this compound is through a Knorr's closure ring reaction.[1]

Protocol:

-

To a 500 mL three-mouth round-bottomed flask, add 0.1 mol (10g) of acetylacetone, 50g of dried medium aluminum, and 100 mL of 1,2-dichloroethane.

-

Cool the mixture to 0-5 °C.

-

Slowly add 0.1 mol (12.5g) of methylhydrazine to the mixture.

-

After the addition is complete, allow the reaction to naturally warm to room temperature and stir for 36 hours.

-

Filter the reaction solution to remove the alumina.

-

Remove the solvent by distillation under reduced pressure to yield this compound.

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound. The following protocols are adapted from standard methods for similar pyrazole (B372694) derivatives.[9]

Table 3: Analytical Protocols for this compound

| Technique | Protocol |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR: Acquire the spectrum and process it using Fourier transformation, phase correction, and baseline correction. Integrate signals to determine the relative number of protons. ¹³C NMR: Acquire and process the spectrum to assign the carbon atoms of the molecule.[9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with Helium as the carrier gas. Set the injector temperature to 250 °C and use a suitable oven temperature program (e.g., start at 100 °C, ramp to 280 °C). MS Conditions: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400. Analyze the resulting chromatogram for purity and the mass spectrum for fragmentation patterns.[9] |

| High-Performance Liquid Chromatography (HPLC) | Conditions: Use a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). Analysis: Inject the sample and determine the retention time. Assess purity by observing the presence of other peaks. |

Role in Drug Discovery and Development

The pyrazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[2][10] Pyrazole derivatives have shown potential in the treatment of neurological disorders, including seizures, Parkinson's disease, and Alzheimer's disease.[2] this compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

For instance, it is a key component in the synthesis of novel this compound-containing malonamide (B141969) derivatives, which have demonstrated significant acaricidal and insecticidal activities.[10] This highlights its utility as a foundational structure for generating libraries of bioactive compounds for screening and development.

Diagram 1: Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

Diagram 2: Role as a Chemical Building Block

Caption: Use of this compound in drug discovery.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Activities of Novel this compound-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1,3,5-Trimethylpyrazole chemical structure and synthesis

An In-depth Technical Guide to 1,3,5-Trimethylpyrazole: Chemical Structure and Synthesis

Introduction

This compound, a substituted pyrazole (B372694), is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and as an intermediate in various chemical syntheses.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound consists of a five-membered pyrazole ring with three methyl group substituents at the 1, 3, and 5 positions.[2] The presence of these methyl groups and the aromatic pyrazole core dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 1,3,5-Trimethyl-1H-pyrazole | [3][5] |

| CAS Number | 1072-91-9 | [2][4][5] |

| Molecular Formula | C₆H₁₀N₂ | [2][4][5] |

| Molecular Weight | 110.16 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline solid or colorless to light yellow liquid | [2][6] |

| Melting Point | 38-41 °C | [6] |

| Boiling Point | 168-170 °C | [6] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

The most common and established method for synthesizing this compound is a variation of the Knorr pyrazole synthesis .[7][8][9] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.[7][10] Specifically for this compound, the reactants are acetylacetone (B45752) (2,4-pentanedione) and methylhydrazine.[9]

The general mechanism involves the initial reaction of the more reactive carbonyl group of the β-dicarbonyl with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]

Knorr Pyrazole Synthesis from Acetylacetone and Methylhydrazine

This is the most direct route to this compound. The reaction proceeds by the condensation of methylhydrazine with acetylacetone.[9]

Caption: Knorr synthesis of this compound.

Synthesis of 3,5-Dimethylpyrazole (B48361) (A Related Precursor)

While the direct synthesis uses methylhydrazine, it's informative to review the synthesis of the closely related 3,5-dimethylpyrazole, which is synthesized from acetylacetone and hydrazine. This compound can then be N-methylated to produce this compound.

Table 2: Summary of Quantitative Data for 3,5-Dimethylpyrazole Synthesis

| Parameter | Value | Reference(s) |

| Reactants | Acetylacetone (0.50 mole), Hydrazine sulfate (B86663) (0.50 mole) | [11] |

| Base | Sodium hydroxide (B78521) (in 400 mL 10% solution) | [11] |

| Solvent | Water, Diethyl ether (for extraction) | [11] |

| Reaction Temperature | Maintained at ~15°C | [11] |

| Reaction Time | 1.5 hours (30 min addition, 1 hr stirring) | [11] |

| Yield | 77–81% (crude), 73–77% (recrystallized) | [11] |

Detailed Experimental Protocols

Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate

This protocol is adapted from a well-established procedure for a related compound and serves as a foundational method.[11]

Materials:

-

Hydrazine sulfate (65 g, 0.50 mole)

-

10% Sodium hydroxide solution (400 mL)

-

Acetylacetone (2,4-pentanedione) (50 g, 0.50 mole)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Ice

Procedure:

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

Add 50 g (0.50 mole) of acetylacetone dropwise from the separatory funnel with continuous stirring. Maintain the temperature at approximately 15°C throughout the addition, which should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture for 1 hour at 15°C.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and perform an extraction with 125 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

-

Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5-dimethylpyrazole, is obtained.

-

Dry the product under reduced pressure. The expected yield is 37–39 g (77–81%).[11]

Note on Methylation: To obtain this compound, the resulting 3,5-dimethylpyrazole can be N-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[2]

Protocol: Direct Synthesis of this compound

This is a conceptual protocol based on the general Knorr synthesis principle, using methylhydrazine directly.[9]

Materials:

-

Methylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottomed flask, dissolve acetylacetone in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of methylhydrazine to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like diethyl ether at low temperatures.[9]

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of pyrazoles via the Knorr synthesis is outlined below.

Caption: General experimental workflow for pyrazole synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii’s packing principle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectral Data of 1,3,5-Trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3,5-trimethylpyrazole (CAS No: 1072-91-9), a key heterocyclic compound with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition and a representative synthetic pathway.

Data Presentation: Spectral Data Summary

The quantitative spectral data for this compound are summarized in the tables below, offering a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.7-5.9 | Singlet | H-4 (pyrazole ring) |

| ~3.6-3.8 | Singlet | N-CH₃ (methyl group on nitrogen) |

| ~2.1-2.3 | Singlet | C₃-CH₃ and C₅-CH₃ (methyl groups on carbon) |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~147-149 | C-3 and C-5 (pyrazole ring carbons) |

| ~105-107 | C-4 (pyrazole ring carbon) |

| ~35-37 | N-CH₃ (methyl group on nitrogen) |

| ~12-14 | C₃-CH₃ and C₅-CH₃ (methyl groups on carbon) |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.

Infrared (IR) Spectroscopy

While a detailed peak list is not consistently available across all databases, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands based on its functional groups:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2900-3000 | C-H stretch | Methyl groups |

| ~1500-1600 | C=N and C=C stretch | Pyrazole (B372694) ring |

| ~1350-1450 | C-H bend | Methyl groups |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the following major fragments:

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 110 | 99.9 | [M]⁺ (Molecular Ion) |

| 109 | 77.1 | [M-H]⁺ |

| 95 | 28.3 | [M-CH₃]⁺ |

| 42 | 17.4 | [C₂H₄N]⁺ |

| 41 | 16.4 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectral data are provided below.

Synthesis of this compound via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a common method for preparing pyrazole derivatives.[1] For this compound, this involves the condensation of a β-diketone with a hydrazine (B178648) derivative.

Materials:

-

Acetylacetone (B45752) (2,4-pentanedione)

-

Methylhydrazine

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine (1.0-1.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

NMR Spectroscopy

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]

-

Ensure the sample is fully dissolved and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]

-

Cap the NMR tube securely.

¹H NMR Spectroscopy - General Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Spectroscopy - General Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm)

FT-IR Spectroscopy

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[4]

-

Transfer the fine powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: [6][7]

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV).[7]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound via the Knorr pyrazole synthesis.

Caption: Knorr synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. shimadzu.com [shimadzu.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Solubility and Stability of 1,3,5-Trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,3,5-trimethylpyrazole, a key intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound, with the CAS number 1072-91-9, is a white to light yellow crystalline solid or powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₀N₂ | [3] |

| Molecular Weight | 110.16 g/mol | [3] |

| Melting Point | 38-41 °C | [1][4] |

| Boiling Point | 168-170 °C | [1] |

| Density | 0.93 g/cm³ | [1] |

| Flash Point | 33 °C (91 °F) | [5] |

| pKa | 3.30 ± 0.10 (Predicted) | [1] |

Solubility Profile

This compound exhibits good solubility in a range of common laboratory solvents. The available semi-quantitative solubility data is presented below.

| Solvent | Solubility | Notes | References |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (907.77 mM) | Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended. | [6][7] |

| Water | 100 mg/mL (907.77 mM) | Ultrasonic assistance may be needed. | [7] |

| Ethanol | 100 mg/mL (907.77 mM) | - | [6] |

| Methanol | Soluble | Quantitative data not specified. | [1][2] |

For in vivo applications, this compound can be formulated to achieve a clear solution at concentrations of at least 2.5 mg/mL using various solvent systems. Examples of such formulations include:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

10% DMSO, 90% (20% SBE-β-CD in Saline)

-

10% DMSO, 90% Corn Oil

Stability Profile and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The following are general recommendations for its storage:

| Form | Storage Temperature | Duration | References |

| Pure (Powder) | -20°C | 3 years | [7] |

| Pure (Powder) | 4°C | 2 years | [7] |

| In Solvent | -80°C | 1 year / 6 months | [6][7] |

| In Solvent | -20°C | 1 month | [6][7] |

The pyrazole (B372694) ring is generally considered to be aromatic, which confers a degree of stability. However, like many organic compounds, this compound is susceptible to degradation under certain conditions.

-

pH Stability: The pyrazole ring is relatively stable in acidic media but can be susceptible to degradation under strongly acidic conditions, especially at elevated temperatures. Protonation of one of the nitrogen atoms can make the ring more susceptible to nucleophilic attack or ring-opening.

-

Photostability: Pyrazole compounds can be sensitive to light. Exposure to UV radiation may lead to photodegradation.[9] Therefore, it is advisable to store the compound protected from light.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be readily adapted.

A widely accepted method for determining equilibrium solubility is the shake-flask method.[10][11]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visible.

-

Place the flask in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

Once equilibrium is reached, allow the solution to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

-

Dilute the filtrate as necessary and analyze the concentration of this compound using a validated analytical method.

-

Repeat the measurement at different time points to ensure equilibrium has been reached.

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[12][13]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis).

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation at various time points as described for hydrolytic stability.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Maintain a dark control sample under the same temperature conditions.

-

After a specified duration of exposure, analyze both the light-exposed and dark control samples for degradation.

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use and study of this compound.

References

- 1. This compound CAS#: 1072-91-9 [amp.chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-三甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3,5-Trimethyl-1H-pyrazole, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Discovery and History of 1,3,5-Trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethylpyrazole is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and agrochemical research. Its structural motif is a key component in a range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its spectroscopic data. Furthermore, this guide illustrates the crucial role of the pyrazole (B372694) core in the mechanism of action of prominent pharmaceuticals and agrochemicals through detailed signaling pathway and experimental workflow diagrams.

Discovery and Historical Context

The synthesis of the pyrazole ring system dates back to 1883, with the pioneering work of German chemist Ludwig Knorr. His reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) became the foundation for what is now known as the Knorr pyrazole synthesis .[1][2][3][4][5] This fundamental reaction laid the groundwork for the synthesis of a vast array of pyrazole derivatives, including this compound.

While the parent pyrazole ring was discovered in the 19th century, the first synthesis of this compound itself is reported to have occurred in the early 1970s as part of broader investigations into the biological activities of substituted pyrazoles. Although a specific seminal publication from this exact period remains elusive in broad searches, the established principles of the Knorr synthesis were undoubtedly applied.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid or a white, low-melting solid with a faint odor.[6] It is soluble in water and many organic solvents.[6] A comprehensive summary of its physical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀N₂ | [6][7][8][9] |

| Molecular Weight | 110.16 g/mol | [6][7][8][9] |

| CAS Number | 1072-91-9 | [7][8][9] |

| Appearance | Colorless to light yellow liquid or white low-melting solid | [6] |

| Melting Point | 38-41 °C | [10] |

| Boiling Point | 168-170 °C | [10] |

| Density | 0.93 g/cm³ | [10] |

| Refractive Index | 1.4589 | [10] |

| Flash Point | 93 °F (34 °C) | [10] |

| Water Solubility | Soluble | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm): 5.7 (s, 1H, pyrazole-H), 3.6 (s, 3H, N-CH₃), 2.1 (s, 3H, C₃-CH₃), 2.0 (s, 3H, C₅-CH₃) | [11][12][13][14][15] |

| ¹³C NMR | δ (ppm): 147.1 (C₅), 139.4 (C₃), 104.5 (C₄), 49.8 (N-CH₃), 12.9 (C₅-CH₃), 10.6 (C₃-CH₃) | [11][12][13][14][15][16] |

| Mass Spectrum (EI) | m/z (%): 110 (M⁺, 100), 109 (M⁺-H, 77), 95 (M⁺-CH₃, 28), 68, 54, 42 | [7][17][18][19][20] |

| FT-IR | ν (cm⁻¹): 2920 (C-H stretch), 1560 (C=N stretch), 1450 (C-H bend), 1380 (C-H bend) | [7][21] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is a direct application of the Knorr pyrazole synthesis.

Synthesis of this compound

This protocol is based on the well-established reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.

Reactants:

-

Acetylacetone (B45752) (2,4-pentanedione)

-

Methylhydrazine

-

Solvent (e.g., ethanol (B145695) or acetic acid)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add methylhydrazine (1 equivalent) to the cooled solution with continuous stirring. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions:

-

Methylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

The reaction is exothermic; therefore, slow and controlled addition of methylhydrazine is crucial.

Characterization of this compound

The purified product should be characterized to confirm its identity and purity.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected chemical shifts are provided in Table 2.

-

Mass Spectrometry (MS): Analyze the product by mass spectrometry to determine its molecular weight. The expected mass-to-charge ratio for the molecular ion (M⁺) is 110.

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic functional groups present in the molecule.

Applications in Drug Development and Agrochemicals

The pyrazole scaffold, and specifically the 1,3,5-trisubstituted pattern, is a privileged structure in medicinal and agricultural chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions.

Role in Pharmaceuticals: COX-2 Inhibition

A prominent example of a pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3][22] COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins.[17][23][24][25][26] The pyrazole core of Celecoxib is crucial for its selective binding to the COX-2 active site.

Role in Agrochemicals: Ryanodine (B192298) Receptor Modulation

In the field of agrochemicals, pyrazole-containing compounds have been developed as potent insecticides.[2][27] A notable class of such insecticides are the diamides, for example chlorantraniliprole (B1668704), which act as modulators of insect ryanodine receptors (RyRs).[1][6][22][28][29] These receptors are ligand-gated calcium channels critical for muscle contraction in insects. Pyrazole-based insecticides lock the ryanodine receptor in an open state, leading to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in muscle paralysis and death of the insect.[1][6][28]

Conclusion

This compound, a derivative of the historically significant pyrazole ring system, serves as a vital building block in the development of modern pharmaceuticals and agrochemicals. Its synthesis, rooted in the foundational Knorr pyrazole synthesis, is efficient and well-understood. The unique electronic and structural properties of the 1,3,5-trisubstituted pyrazole core enable its incorporation into molecules that can selectively interact with biological targets, as exemplified by the COX-2 enzyme and insect ryanodine receptors. This technical guide provides researchers and professionals in drug development and related fields with a comprehensive resource on the discovery, synthesis, and application of this important heterocyclic compound.

References

- 1. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [chembk.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. PubChemLite - this compound (C6H10N2) [pubchemlite.lcsb.uni.lu]

- 21. This compound(1072-91-9)IR [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. impactfactor.org [impactfactor.org]

- 24. Flavonolignans inhibit the arachidonic acid pathway in blood platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Anti-Inflammatory Properties of Resveratrol [mdpi.com]

- 27. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 1,3,5-Trimethylpyrazole Core: A Technical Review of Its Applications in Drug Development and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-trimethylpyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse range of biologically active compounds. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the design and synthesis of novel therapeutic agents and crop protection chemicals. We present a comprehensive overview of its biological activities, supported by quantitative data, detailed experimental protocols for the synthesis of key derivatives, and visual representations of synthetic pathways and design strategies.

Agrochemical Applications: Acaricidal and Insecticidal Agents

Derivatives of this compound have shown significant promise as potent acaricidal and insecticidal agents. A notable example is a series of novel this compound-containing malonamide (B141969) derivatives, which were designed based on the structure of the known acaricide pyflubumide.[1][2] These compounds have demonstrated excellent activity against various agricultural pests.

Quantitative Biological Data: Acaricidal and Insecticidal Activities

The biological activity of these malonamide derivatives was evaluated against Tetranychus cinnabarinus (carmine spider mite) and Plutella xylostella (diamondback moth). The results, expressed as LC50 values (the concentration required to kill 50% of the test population), are summarized in the tables below.

Table 1: Acaricidal Activity of this compound Malonamide Derivatives against Tetranychus cinnabarinus

| Compound | R | LC50 (µg/mL) |

| 8a | H | 107.2 |

| 8i | 2-F | 125.6 |

| 8j | 3-F | 148.3 |

| 8k | 4-F | 110.5 |

| 8m | 2-Cl | 112.1 |

| 8n | 3-Cl | 135.4 |

| 8p | 4-Cl | 109.8 |

| 8q | 2-Br | 115.7 |

| 8r | 3-Br | 140.2 |

| Fenpyroximate (Control) | - | 25.3 |

Table 2: Insecticidal Activity of this compound Malonamide Derivatives against Plutella xylostella

| Compound | R | LC50 (µg/mL) |

| 8i | 2-F | 85.7 |

| 8o | 4-Br | 92.3 |

| Flubendiamide (Control) | - | 3.1 |

Data sourced from a study on novel this compound-containing malonamide derivatives.[1][2]

Experimental Protocol: Synthesis of this compound-Containing Malonamide Derivatives

The synthesis of the target malonamide compounds is a multi-step process, as outlined in the workflow below.[2]

General Synthetic Workflow:

Detailed Experimental Steps:

-

Synthesis of Intermediate 3: To a solution of an aromatic amine derivative in dichloromethane, triethylamine (B128534) is added, and the mixture is cooled. Ethyl 3-chloro-3-oxopropanoate is then added dropwise, and the reaction is stirred.

-

Synthesis of Intermediate 4: Intermediate 3 is hydrolyzed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.

-

Synthesis of Intermediate 6: Intermediate 4 is reacted with 1,3,5-trimethyl-1H-pyrazol-4-amine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent in dichloromethane.

-

Synthesis of Target Compounds (8a-8t): The key intermediate 6 undergoes α-alkylation with a brominated compound in the presence of potassium t-butoxide (KTB) in N-methyl pyrrolidone (NMP).

Pharmaceutical Applications: Anticancer Agents

The this compound moiety has also been incorporated into molecules designed as potential anticancer agents. A series of novel 1,3,5-triazine-based pyrazole (B372694) derivatives have been synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[3][4][5]

Quantitative Biological Data: Anticancer and EGFR Kinase Inhibitory Activities

The cytotoxic effects of these compounds were tested against several human cancer cell lines, and their inhibitory activity against EGFR-tyrosine kinase was determined. The results are presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 3: Cytotoxicity of 1,3,5-Triazine-Based Pyrazole Derivatives against Human Cancer Cell Lines

| Compound | MCF-7 (Breast) IC50 (nM) | HepG2 (Liver) IC50 (nM) | HCT116 (Colorectal) IC50 (nM) | PC-3 (Prostate) IC50 (nM) |

| 5f | 120.3 | 150.7 | 110.2 | 180.5 |

| 5g | 90.1 | 110.4 | 80.6 | 130.8 |

| 5h | 70.5 | 95.2 | 65.3 | 110.1 |

| Erlotinib (Control) | 60.2 | 80.1 | 55.7 | 90.4 |

Table 4: EGFR-Tyrosine Kinase Inhibitory Activity of 1,3,5-Triazine-Based Pyrazole Derivatives

| Compound | IC50 (nM) |

| 5f | 395.1 |

| 5g | 286.9 |

| 5h | 229.4 |

| Erlotinib (Control) | 50.3 |

Data sourced from a study on novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents.[3][5]

Experimental Protocol: Synthesis of 1,3,5-Triazine-Based Pyrazole EGFR Inhibitors

The synthesis of these anticancer compounds involves a sequential nucleophilic substitution on a cyanuric chloride core.

Synthetic Design Strategy:

General Experimental Procedure:

The synthesis typically begins with cyanuric chloride, which undergoes successive nucleophilic aromatic substitutions. First, one chlorine atom is displaced by a this compound derivative. Subsequently, a second chlorine atom is substituted with a variety of substituted anilines to generate a library of target compounds. The reactions are generally carried out in the presence of a base, such as diisopropylethylamine, in a suitable solvent like dioxane or tetrahydrofuran.

Antimicrobial and Antifungal Applications

The this compound scaffold has also been explored for its potential in developing antimicrobial and antifungal agents. Several studies have reported the synthesis of 1,3,5-trisubstituted pyrazole derivatives and their evaluation against various bacterial and fungal strains.[6][7][8]

Quantitative Biological Data: Antimicrobial and Antifungal Activities

The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 5: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| 3 | Escherichia coli | 0.25 |

| 4 | Streptococcus epidermidis | 0.25 |

| 2 | Aspergillus niger | 1 |

| Ciprofloxacin (Control) | E. coli | 0.5 |

| Clotrimazole (Control) | A. niger | 2 |

Data sourced from a study on the anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[7]

Conclusion

The this compound core has proven to be a remarkably versatile scaffold in the discovery of new biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, including potent acaricidal, insecticidal, anticancer, antimicrobial, and antifungal properties. The synthetic accessibility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The data and protocols presented in this technical guide underscore the importance of the this compound moiety as a valuable starting point for the development of novel and effective agrochemicals and pharmaceuticals. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic and commercial potential.

References

- 1. Design, Synthesis, and Biological Activities of Novel this compound-Containing Malonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activities of Novel this compound-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Diverse Biological Activities of 1,3,5-Trimethylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-trimethylpyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. While the parent compound, this compound, primarily serves as a versatile building block in organic synthesis, its derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the multifaceted biological landscape of this compound derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and measuring the zone of inhibition in agar (B569324) diffusion assays.

Quantitative Antimicrobial Data

| Compound Type | Test Organism | Activity Measure | Result | Reference |

| 1,3,5-Trisubstituted pyrazole (B372694) derivatives | Escherichia coli (Gram-negative) | Zone of Inhibition | Moderate to good | [4] |

| 1,3,5-Trisubstituted pyrazole derivatives | Pseudomonas aeruginosa (Gram-negative) | Zone of Inhibition | Moderate activity | [4] |

| 1,3,5-Trisubstituted pyrazole derivatives | Staphylococcus aureus (Gram-positive) | Zone of Inhibition | Promising activity | [4][5] |

| 1,3,5-Trisubstituted pyrazole derivatives | Bacillus subtilis (Gram-positive) | Zone of Inhibition | Moderate to good | [4] |

| 1,3,5-Trisubstituted pyrazole derivatives | Candida albicans (Fungus) | Zone of Inhibition | Promising activity | [4] |

| 3,5-Dimethyl azopyrazole derivatives | E. coli, S. aureus | Zone of Inhibition | Remarkable inhibition with chloro-substituents | [5] |

| Pyrazole-1-carbothiohydrazide derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli | MIC (µg/mL) | 62.5–125 | |

| Pyrazole-1-carbothiohydrazide derivatives | C. albicans, A. niger | MIC (µg/mL) | 2.9–7.8 |

Experimental Protocol: Antimicrobial Screening via Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

-

Test compounds (this compound derivatives)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) drugs

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates

-

Cultures of test microorganisms

-

Sterile cork borer (6 mm diameter)

-

Micropipette

-

Incubator

Procedure:

-

Preparation of Test Solutions: Dissolve the pyrazole derivatives in DMSO to a final concentration of 10 mg/mL and 100 mg/mL.[4]

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the prepared inoculum over the entire surface of the agar plates using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer to create uniform wells in the seeded agar.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solutions, a positive control (standard drug), and a negative control (DMSO) into separate wells.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm) around each well.

Anti-inflammatory Activity

Several studies have highlighted the potential of 1,3,5-trisubstituted pyrazole derivatives as anti-inflammatory agents. A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rodents.

Quantitative Anti-inflammatory Data

| Compound Type | Model | Dose | Inhibition of Edema (%) | Reference |

| 3,5-disubstituted-4,5-dihydro-1H-pyrazoles | Carrageenan-induced rat paw edema | 5 mg/kg | 29.11 - 41.77 | [6] |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives | In vitro COX-2 inhibition | - | Moderate selectivity | [7] |

| 1,3,5-trisubstituted pyrazole derivatives | Not specified | Not specified | Noteworthy activity | [8] |

| Pyrazole derivatives | In vitro protein denaturation inhibition | Various concentrations | 90 - 99 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference drug (e.g., Ibuprofen, Diclofenac sodium)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6): a control group, a reference drug group, and test compound groups.

-

Compound Administration: Administer the test compounds and the reference drug orally (p.o.) one hour before the induction of inflammation.[6] The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activity

A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and some have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Data

| Compound Type | Cell Line | Activity Measure | Result (IC50) | Reference |

| 1,3,5-triazine-based pyrazole derivatives | MCF-7, HepG2, HCT116, PC-3 | IC50 (nM) | Moderate to good activity | [10] |

| 1,3,5-triazine-based pyrazole derivatives | EGFR-tyrosine kinase | IC50 (nM) | 229.4 - 395.1 | [10] |

| 1,3,5-triaryl-1H-pyrazole derivatives | HT-29, MCF-7, AGS | IC50 (µM) | Good cytotoxicity on cancerous cell lines | [11] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | IC50 (µM) | 2.82 - 6.28 | [12] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | EGFR inhibitory activity | IC50 (µM) | 0.5132 - 0.6124 | [12] |

| Pyrazole–thiadiazole derivatives | A549 | IC50 (µM) | 1.537 - 8.493 | [13] |

| Pyrazole–thiadiazole derivatives | EGFR inhibition | IC50 (µM) | 0.024 | [13] |

Mechanism of Action: EGFR Kinase Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. By binding to the ATP-binding site of the EGFR kinase domain, these pyrazole derivatives can block its activity and halt these oncogenic signals.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy across antimicrobial, anti-inflammatory, and anticancer applications warrants further investigation. The structure-activity relationship studies, coupled with detailed mechanistic explorations, will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of novel therapeutic agents. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. echemcom.com [echemcom.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Role of 1,3,5-Trimethylpyrazole: A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 5, 2025 – Despite its application as a foundational component in the synthesis of a variety of biologically active compounds, a comprehensive understanding of the intrinsic mechanism of action of 1,3,5-Trimethylpyrazole in biological systems remains largely uncharted territory. A thorough review of existing scientific literature reveals its primary role as a chemical intermediate, with a significant gap in knowledge concerning its direct pharmacological or physiological effects as a standalone molecule.

This compound is a heterocyclic organic compound that serves as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Its utility is well-documented in the synthesis of more complex molecules that exhibit a range of biological activities, from insecticidal to potential therapeutic agents. However, the biological activity of these larger compounds is a result of their total molecular structure, and the specific contribution of the this compound moiety to their mechanism of action has not been clearly delineated.

Currently, there is a conspicuous absence of published research detailing the direct interactions of this compound with specific biological targets. Data from in-vitro and in-vivo studies, such as enzyme inhibition assays, receptor binding affinities, and cell-based functional assays, are not available in the public domain for this compound itself. Consequently, a detailed exposition of its signaling pathways, experimental protocols, and quantitative biological data cannot be provided.

While some derivatives incorporating the this compound scaffold have shown biological effects, it is crucial to distinguish the activity of the derivative from the parent compound. For instance, certain malonamide (B141969) derivatives containing a this compound group have been investigated for their insecticidal properties. Similarly, other, more complex pyrazole-containing compounds have been explored for their potential as enzyme inhibitors. In these cases, the this compound unit is part of a larger pharmacophore, and its role is likely structural or contributory to the overall physicochemical properties of the molecule, rather than being the sole driver of biological activity.

The scientific community focused on drug discovery and agrochemical research continues to utilize this compound as a valuable starting material. Future research may yet uncover direct biological activities of this compound, which would open new avenues for investigation and potential applications. However, based on the current body of scientific literature, an in-depth technical guide on its core mechanism of action cannot be compiled.

Researchers, scientists, and drug development professionals are encouraged to view this compound as a key synthetic intermediate. Any investigation into the biological effects of compounds derived from it should be approached by considering the entire molecular structure and its potential interactions with biological macromolecules. As of now, the story of this compound's own biological journey remains to be written.

Methodological & Application

Application Notes and Protocols for 1,3,5-Trimethylpyrazole-Based Fungicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, fungicidal activity, and mechanism of action of fungicides based on the 1,3,5-trimethylpyrazole scaffold. Detailed protocols for synthesis and biological evaluation are included to facilitate research and development in this area.

Introduction

Pyrazole-based compounds represent a significant class of fungicides, with many commercial products targeting the fungal respiratory chain. The this compound core is a key building block for the development of novel fungicides, particularly those acting as succinate (B1194679) dehydrogenase inhibitors (SDHI). These compounds interfere with the mitochondrial electron transport chain, leading to the disruption of fungal cellular respiration and subsequent cell death. This document outlines the synthetic strategies for creating this compound-containing fungicides and protocols for assessing their biological activity.

Synthetic Pathways

The synthesis of this compound-based fungicides typically involves a multi-step process, beginning with the formation of the pyrazole (B372694) ring, followed by functionalization and coupling with a suitable amine-containing fragment.

A common route to the core structure, 1,3,5-trimethyl-1H-pyrazole, is through a Knorr-type cyclization reaction. Further elaboration, such as carboxylation at the 4-position, provides a key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, which can then be converted to an acid chloride and subsequently reacted with various anilines to produce the final pyrazole carboxamide fungicides.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound-based fungicides.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

This protocol describes the synthesis of a key intermediate for this compound-based fungicides.

Materials:

-

1,3,5-Trimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier-Haack Reaction: To a stirred solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in dichloromethane, slowly add phosphorus oxychloride (1.1 equivalents) at 0 °C.

-

Add N,N-dimethylformamide (3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Carefully pour the reaction mixture into ice-water and basify with a 2M sodium hydroxide solution until pH > 10.

-

Heat the mixture at 100 °C for 2 hours to hydrolyze the intermediate aldehyde.

-

Acidification and Extraction: Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Protocol 2: Synthesis of a this compound Carboxamide Fungicide

This protocol details the final amide coupling step to produce a target fungicide. A specific example is the synthesis of 1,3,5-trimethyl-N-(1,1,3-trimethylindane-4-yl)pyrazole-4-carboxamide.[1]

Materials:

-

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N-(1,1,3-trimethylindane-4-yl)amine

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Toluene (B28343) or Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation: Reflux a mixture of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in toluene for 2 hours.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in dichloromethane and add a solution of N-(1,1,3-trimethylindane-4-yl)amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final fungicide.

Protocol 3: In Vitro Antifungal Activity Assay

This protocol describes the mycelial growth inhibition assay to determine the efficacy of the synthesized compounds.

Materials:

-

Synthesized this compound-based compounds

-

Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize.

-

Dosing the Medium: While the PDA is still molten (around 45-50 °C), add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.

-

Plating: Pour the dosed PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

Fungicidal Activity Data

The fungicidal activity of this compound-based compounds has been evaluated against a range of plant pathogenic fungi. The following tables summarize the quantitative data from various studies.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against Rhizoctonia solani

| Compound | EC₅₀ (mg/L) | Reference |

| SCU2028¹ | 0.022 | [2] |

| 7ai² | 0.37 µg/mL | [3] |

| 7d³ | 0.046 µg/mL | [4] |

| 12b³ | 0.046 µg/mL | [4] |

| Boscalid (Control) | 0.741 µg/mL | [4] |

| Thifluzamide (Control) | Equivalent to SCU2028 | [2] |

¹N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide ²Isoxazolol pyrazole carboxylate derivative ³Pyrazole-4-carboxamide derivatives containing an ether group

Table 2: Fungicidal Activity of Pyrazole Derivatives against Various Fungi

| Compound | Fungal Species | Inhibition (%) at 100 mg/L | EC₅₀ (µg/mL) | Reference |

| Series 1 ⁴ | Botrytis cinerea | >80 | - | [5] |

| Rhizoctonia solani | >90 | - | [5] | |

| Valsa mali | >80 | - | [5] | |

| Fusarium oxysporum | >80 | - | [5] | |

| Fusarium graminearum | >90 | - | [5] | |

| 8j ⁵ | Alternaria solani | >90 | 3.06 | [6] |

| 8d ⁵ | Fusarium oxysporum | 100 | - | [6] |

⁴Compounds 3, 6, 26–32 from the study ⁵Novel pyrazole-4-carboxamides

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many pyrazole carboxamide fungicides, including those with a this compound core, act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8][9] SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[7] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[7][8] This inhibition disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[7]

SDHI Mechanism of Action

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Conclusion

The this compound scaffold is a versatile platform for the development of potent fungicides. The synthetic routes are well-established, allowing for the creation of diverse libraries of compounds for structure-activity relationship studies. The primary mechanism of action through the inhibition of succinate dehydrogenase is a validated and effective strategy for controlling a broad spectrum of fungal pathogens. The protocols and data presented herein provide a solid foundation for researchers to further explore and develop novel this compound-based fungicides.

References

- 1. prepchem.com [prepchem.com]

- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. js.ugd.edu.mk [js.ugd.edu.mk]

- 8. ndsu.edu [ndsu.edu]

- 9. d-nb.info [d-nb.info]

Application Notes and Protocols: 1,3,5-Trimethylpyrazole in the Synthesis of Bioactive Malonamides

These application notes provide a detailed overview of the synthesis and biological evaluation of novel malonamide (B141969) derivatives incorporating a 1,3,5-trimethylpyrazole moiety. The protocols are intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and crop protection.

Introduction

Malonamides are a class of chemical compounds with a wide range of biological activities. By incorporating the this compound scaffold, it is possible to generate novel derivatives with potent insecticidal and acaricidal properties. This document outlines the synthesis of a series of such compounds, inspired by the structure of the commercial acaricide pyflubumide, and details their biological activities against several agricultural pests.[1][2][3]

Data Presentation

The synthesized this compound-containing malonamide derivatives (compounds 8a-8t ) were evaluated for their biological activities against Tetranychus cinnabarinus (carmine spider mite), Plutella xylostella (diamondback moth), and Aphis craccivora (cowpea aphid). The quantitative data are summarized in the tables below.

Table 1: Acaricidal Activity of Malonamide Derivatives (8a-8t) against Tetranychus cinnabarinus [1]

| Compound | R¹ | R² | R³ | LC₅₀ (µg/mL) | Mortality at 400 µg/mL (%) |

| 8a | H | H | H | 107.2 | >90.0 |

| 8b | 2-F | H | H | 250.3 | - |

| 8c | 3-F | H | H | 315.7 | - |

| 8d | 4-F | H | H | 289.1 | - |

| 8e | 2-Cl | H | H | 354.8 | - |

| 8f | 3-Cl | H | H | 412.6 | - |

| 8g | 4-Cl | H | H | 388.2 | - |

| 8h | 2-CH₃ | H | H | 540.4 | - |

| 8i | 3-CH₃ | H | H | 115.6 | >90.0 |

| 8j | 4-CH₃ | H | H | 123.8 | >90.0 |

| 8k | 3-OCH₃ | H | H | 130.5 | >90.0 |

| 8l | 4-OCH₃ | H | H | 297.4 | - |

| 8m | H | H | CH₃ | 145.1 | >90.0 (70.0% at 200 µg/mL) |

| 8n | H | CH₃ | H | 150.7 | >90.0 |

| 8o | CH₃ | H | H | 201.3 | - |

| 8p | H | i-Pr | H | 162.4 | >90.0 (70.0% at 200 µg/mL) |